molecular formula C32H36N4O5 B10761317 Quinidine barbiturate

Quinidine barbiturate

Cat. No.: B10761317
M. Wt: 556.7 g/mol
InChI Key: YHRUERMOPBDCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinidine barbiturate is a compound that combines the properties of quinidine and barbiturates. Quinidine is a class IA antiarrhythmic agent used to treat heart rhythm disturbances, while barbiturates are central nervous system depressants that act on the gamma-aminobutyric acid (GABA) receptor . The combination of these two compounds results in a unique pharmacological profile that can be used for various therapeutic purposes.

Preparation Methods

The synthesis of quinidine barbiturate involves the reaction of quinidine with barbituric acid derivatives. The reaction typically occurs under controlled conditions, with the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Quinidine barbiturate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Quinidine barbiturate has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and interactions of quinidine and barbiturate derivatives.

    Biology: It is used to investigate the effects of quinidine and barbiturates on biological systems, including their interactions with various receptors and enzymes.

    Medicine: It is used in the development of new therapeutic agents for the treatment of heart rhythm disturbances and central nervous system disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Properties

Key on ui mechanism of action

Barbiturates work by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS.

Molecular Formula

C32H36N4O5

Molecular Weight

556.7 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H24N2O2.C12H12N2O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17)

InChI Key

YHRUERMOPBDCFD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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